molecular formula C21H17N5O4 B2654049 3-methyl-N-(4-nitrophenyl)-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 898457-96-0

3-methyl-N-(4-nitrophenyl)-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2654049
CAS RN: 898457-96-0
M. Wt: 403.398
InChI Key: ZNEWCQPZIUHSOM-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(4-nitrophenyl)-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic molecule. It contains several functional groups, including a pyrazolo[3,4-b]pyridine ring, a carboxamide group, a nitrophenyl group, and a tolyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the nitrophenyl group could undergo reduction reactions, and the carboxamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its molecular structure. Unfortunately, without experimental data, it’s difficult to provide a detailed analysis of its properties .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Pyrazolopyridine Derivatives : Research has been conducted on the synthesis of pyrazolopyridine and related derivatives due to their interesting biological properties. For example, the study of the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones showcased the versatility of pyrazolopyridine compounds in generating a range of biologically active molecules (H. Ochi & T. Miyasaka, 1983).

  • Cytotoxicity and Antimicrobial Activities : Some pyrazolopyridine derivatives have been synthesized and evaluated for their cytotoxic and antimicrobial activities. For instance, novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in cancer research (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

  • Antibacterial Activity : The antibacterial activity of pyrazolopyridine derivatives has also been a focus of research. Studies have demonstrated that certain derivatives exhibit moderate to good activity against a range of bacterial strains, underscoring their potential as antibacterial agents (N. Panda, S. Karmakar, & A. K. Jena, 2011).

Chemical Synthesis Techniques

  • Efficient Synthesis Methods : Research into the synthesis methods of pyrazolopyridine derivatives has yielded efficient and novel approaches. For example, a one-pot synthesis technique for pyrazolo[1,5-a]pyrimidines has been developed, demonstrating the methodological advancements in the synthesis of complex heterocyclic compounds (Anil R. Morabia & Y. Naliapara, 2014).

  • Diverse Chemical Reactions : The chemical versatility of pyrazolopyridine compounds allows for a wide range of chemical reactions, leading to the synthesis of diverse derivatives with potential biological activities. Studies have explored the functionalization reactions of pyrazole carboxylic acids and acid chlorides with aminopyridines, providing insight into the chemical properties and reactivity of these compounds (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context (e.g., the type of cells or organisms it interacts with). Without specific studies, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, such as antibacterial, antiviral, or anticancer activity .

properties

IUPAC Name

3-methyl-1-(4-methylphenyl)-N-(4-nitrophenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c1-12-3-7-15(8-4-12)25-20-18(13(2)24-25)19(27)17(11-22-20)21(28)23-14-5-9-16(10-6-14)26(29)30/h3-11H,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEWCQPZIUHSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)C(=CN3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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